2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate
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Overview
Description
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate is a complex organic compound characterized by its multiple bromine atoms and a long hydrocarbon chain. This compound is notable for its unique structure, which includes a benzoate ester and a secondary alcohol group. It has a total of 82 atoms, including 44 hydrogen atoms, 29 carbon atoms, 5 oxygen atoms, and 4 bromine atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate typically involves multiple steps, starting with the bromination of a benzoic acid derivative. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxylation of the hydrocarbon chain is achieved through the use of oxidizing agents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Solvent extraction and recrystallization are common purification methods employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoic acid
- 2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzamide
Uniqueness
2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate is unique due to its combination of bromine atoms and a long hydrocarbon chain, which imparts distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
111043-73-3 |
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Molecular Formula |
C29H43Br4O5- |
Molecular Weight |
791.3 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(2-hydroxyhenicosan-4-yloxycarbonyl)benzoate |
InChI |
InChI=1S/C29H44Br4O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-20(2)34)38-29(37)23-22(28(35)36)24(30)26(32)27(33)25(23)31/h20-21,34H,3-19H2,1-2H3,(H,35,36)/p-1 |
InChI Key |
PXEHLINHGJVVNZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC(C)O)OC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-] |
Origin of Product |
United States |
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